N6-Octanoyl Cordycepin

説明

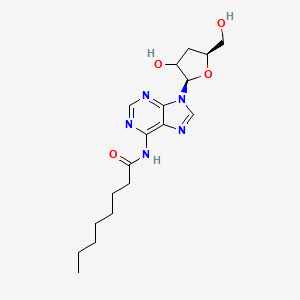

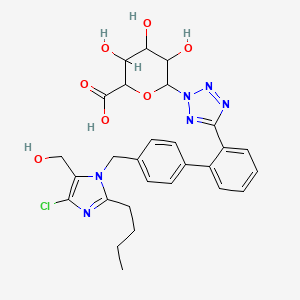

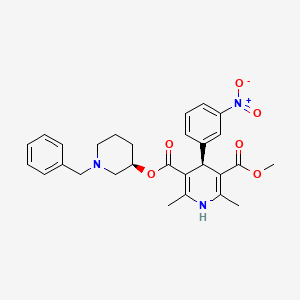

N6-Octanoyl Cordycepin is a N6-substituted Cordycepin derivative and an adenosine deaminase inhibitor . It has a molecular weight of 377.44 and a molecular formula of C18H27N5O4 .

Molecular Structure Analysis

The molecular structure of N6-Octanoyl Cordycepin is complex, involving various chemical and biological processes .Chemical Reactions Analysis

Cordycepin has been found to have anti-proliferative and anti-inflammatory effects, and it activates AMPK, inhibits PI3K/mTOR/AKT, and represses the inflammatory response .科学的研究の応用

Interaction with Human Serum Albumin : Cordycepin, isolated from Cordyceps pruinosa, demonstrates potential therapeutic applications due to its binding with human serum albumin (HSA), which is critical for drug design and clinical applications (Meng et al., 2015).

Pharmacokinetic Enhancement : N-acyl-cordycepin derivatives, including N-octanoyl-cordycepin, show improved pharmacokinetic profiles, suggesting their potential as prodrugs to enhance the bioavailability and therapeutic efficacy of cordycepin (Wei et al., 2009).

Radiation Ulcer Prevention : Cordycepin has been found to prevent radiation ulcers in rodents by inhibiting cell senescence through the activation of NRF2 and AMPK pathways, which are potential therapeutic targets (Wang et al., 2019).

Anti-Inflammatory Properties : Studies indicate that cordycepin exerts anti-inflammatory effects, potentially useful in the treatment of various inflammatory disorders. It suppresses NF-kappaB activation and down-regulates inflammatory mediators (Kim et al., 2006).

Antitumor Activity : Cordycepin shows remarkable inhibitory effects on the growth of certain cancer cell lines, possibly through the stimulation of adenosine A3 receptors, indicating its potential use in cancer therapy (Nakamura et al., 2006).

Glioma Cell Apoptosis : Cordycepin induces apoptosis in glioma cells through the adenosine 2A receptor-p53-caspase-7-PARP pathway, suggesting its potential application in glioma therapy (Chen et al., 2014).

Effects on Melanogenesis : Cordycepin has shown inhibitory effects on melanogenesis, suggesting its potential application in depigmenting agents for cosmetic use (Jin et al., 2011).

Intervertebral Disc Degeneration : Cordycepin has shown potential in inhibiting inflammatory and matrix degradation in intervertebral disc cells, suggesting its use in treating intervertebral disc degeneration (Li et al., 2016).

Protein Synthesis and Cell Adhesion : Cordycepin has effects on signal transduction that lead to the inhibition of protein synthesis and cell adhesion, which are important in various biological processes (Wong et al., 2009).

Anticancer Mechanisms : Cordycepin's anticancer properties involve various molecular pathways, including MAPKs and GSK-3β, and its interaction with adenosine receptors and other receptors, highlighting its potential as an anticancer agent (Yoon et al., 2018).

将来の方向性

Cordycepin has excellent potential as a lead for drug development, especially for age-related diseases . Future studies of cordycepin synthesis, based on the illumination of cordycepin biosynthesis pathway, genetic engineering of the Cordyceps strain, or introducing microbes by virtue of synthetic biology will be the great potential strategies for cordycepin synthesis .

特性

IUPAC Name |

N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOORYDEEUDEJJ-TWZXDDCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676078 | |

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Octanoyl Cordycepin | |

CAS RN |

77378-05-3 | |

| Record name | 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

phosphoryl]acetic acid](/img/structure/B601002.png)